An In-depth Technical Guide to the Synthesis of (2-Phenoxyphenyl)methanol for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of (2-Phenoxyphenyl)methanol for Researchers and Drug Development Professionals
Introduction: The Significance of (2-Phenoxyphenyl)methanol
(2-Phenoxyphenyl)methanol, also known as 2-phenoxybenzyl alcohol, is a key chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its structural motif, featuring a flexible ether linkage between two phenyl rings and a reactive primary alcohol, makes it a valuable building block for creating complex molecular architectures. For instance, derivatives of (2-phenoxyphenyl)methanol have been explored as potential anticonvulsant agents, acting as benzodiazepine receptor agonists.[1] A comprehensive understanding of its synthesis is therefore crucial for researchers and professionals in the field of drug discovery and development. This guide provides an in-depth exploration of the primary synthetic pathways to (2-phenoxyphenyl)methanol, offering both theoretical insights and practical, field-proven protocols.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of (2-phenoxyphenyl)methanol can be approached through several strategic disconnections. The most direct and widely employed method involves the reduction of the corresponding aldehyde, 2-phenoxybenzaldehyde. Alternatively, a two-step sequence involving the formation and subsequent hydrolysis of a 2-phenoxybenzyl ester offers a reliable route. The classical Williamson ether synthesis provides another viable, albeit potentially lower-yielding, pathway. For more intricate synthetic designs, a Grignard reaction can be envisioned. This guide will delve into the intricacies of each of these methodologies.
Pathway 1: Reduction of 2-Phenoxybenzaldehyde: The Workhorse of (2-Phenoxyphenyl)methanol Synthesis
The reduction of the carbonyl group in 2-phenoxybenzaldehyde to a primary alcohol is the most common and efficient route to (2-phenoxyphenyl)methanol. The choice of reducing agent is critical and depends on factors such as scale, desired selectivity, and laboratory safety protocols.
Synthesis of the Precursor: 2-Phenoxybenzaldehyde via Ullmann Condensation
A robust synthesis of the starting material, 2-phenoxybenzaldehyde, is a prerequisite for this pathway. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for forming the diaryl ether bond.[2]
Reaction Mechanism: The reaction involves the coupling of an aryl halide with a phenoxide in the presence of a copper catalyst. The exact mechanism can be complex, but it is generally believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether.
Caption: Ullmann condensation for the synthesis of 2-phenoxybenzaldehyde.
Experimental Protocol: Synthesis of 2-Phenoxybenzaldehyde
-
To a stirred solution of phenol in a suitable high-boiling solvent such as DMF or nitrobenzene, add a base (e.g., potassium carbonate) and a copper catalyst (e.g., copper(I) iodide).
-
Heat the mixture to a temperature typically above 100°C.[3]
-
Slowly add 2-chlorobenzaldehyde to the reaction mixture.
-
Maintain the reaction at an elevated temperature for several hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then subjected to an aqueous work-up and extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 2-phenoxybenzaldehyde is then purified by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Reactants | 2-Chlorobenzaldehyde, Phenol | [2] |
| Catalyst | Copper(I) Iodide | [3] |
| Base | Potassium Carbonate | [3] |
| Solvent | DMF or Nitrobenzene | [3] |
| Temperature | > 100°C | [3] |
Table 1: Typical reaction conditions for the Ullmann synthesis of 2-phenoxybenzaldehyde.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4] Its ease of handling and safety profile make it a preferred choice for many laboratory-scale syntheses.
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the work-up to yield the primary alcohol.
Caption: Reduction of 2-phenoxybenzaldehyde using Sodium Borohydride.
Experimental Protocol: NaBH₄ Reduction
-
Dissolve 2-phenoxybenzaldehyde in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. Effervescence may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield crude (2-phenoxyphenyl)methanol, which can be further purified by recrystallization or column chromatography.
| Parameter | Value/Condition | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |
| Solvent | Methanol or Ethanol | [5] |
| Temperature | 0°C to Room Temperature | [6] |
| Work-up | Aqueous quench and extraction | [6] |
Table 2: Summary of conditions for the NaBH₄ reduction of 2-phenoxybenzaldehyde.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups, including esters and carboxylic acids.[7] Its high reactivity necessitates careful handling and anhydrous reaction conditions.
Mechanism: Similar to NaBH₄, the reaction proceeds through the delivery of a hydride ion to the carbonyl carbon. However, due to the greater polarity of the Al-H bond compared to the B-H bond, LiAlH₄ is a more potent nucleophile.[7]
Caption: Reduction of 2-phenoxybenzaldehyde using Lithium Aluminum Hydride.
Experimental Protocol: LiAlH₄ Reduction
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve 2-phenoxybenzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition, allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[8]
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional ether or THF.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (2-phenoxyphenyl)methanol.
| Parameter | Value/Condition | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [7] |
| Solvent | Anhydrous Diethyl Ether or THF | [7] |
| Temperature | 0°C to Room Temperature | [9] |
| Work-up | Fieser Work-up | [8] |
Table 3: Summary of conditions for the LiAlH₄ reduction of 2-phenoxybenzaldehyde.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aldehydes, often providing high yields and simple work-up procedures.[10] A variety of catalysts can be employed, with platinum- and nickel-based catalysts being common choices.[11][12]
Mechanism: The aldehyde is adsorbed onto the surface of the metal catalyst, along with molecular hydrogen. The hydrogen is activated by the catalyst, and the hydrogen atoms are sequentially added across the carbonyl double bond.
Caption: Catalytic hydrogenation of 2-phenoxybenzaldehyde.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 2-phenoxybenzaldehyde in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt/C or Raney Nickel).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the solvent.
-
Evaporate the solvent from the filtrate to yield (2-phenoxyphenyl)methanol.
| Parameter | Value/Condition | Reference |
| Reducing Agent | Hydrogen Gas (H₂) | [10] |
| Catalyst | Platinum on Carbon (Pt/C) or Raney Nickel | [11][12] |
| Solvent | Ethanol or Ethyl Acetate | [12] |
| Pressure | 1-5 atm H₂ | [12] |
Table 4: Summary of conditions for the catalytic hydrogenation of 2-phenoxybenzaldehyde.
Pathway 2: Two-Step Synthesis via Esterification and Hydrolysis
An alternative to the direct reduction of the aldehyde is a two-step process involving the formation of a 2-phenoxybenzyl ester, followed by its hydrolysis to the desired alcohol. This method can be advantageous if the starting material is 2-phenoxybenzoic acid or its derivatives.
Esterification of 2-Phenoxybenzoic Acid
The first step is the conversion of 2-phenoxybenzoic acid to a suitable ester, for example, the methyl or ethyl ester. This can be achieved through Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.
Reduction of the Ester
The resulting ester can then be reduced to (2-phenoxyphenyl)methanol using a strong reducing agent like LiAlH₄.
Hydrolysis of 2-Phenoxybenzyl Acetate
If 2-phenoxybenzyl acetate is synthesized, for example, from 2-phenoxybenzyl halide, it can be hydrolyzed to the alcohol under either acidic or basic conditions.[13]
Mechanism of Basic Hydrolysis (Saponification): The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group to form a carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. The alcohol is liberated in this step. Acidic work-up is required to protonate the carboxylate.
Caption: Basic hydrolysis of 2-phenoxybenzyl acetate.
Experimental Protocol: Hydrolysis of 2-Phenoxybenzyl Acetate
-
Dissolve 2-phenoxybenzyl acetate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., HCl) to a pH of ~2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain (2-phenoxyphenyl)methanol.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Phenoxybenzyl Acetate | [13] |
| Reagent | Sodium Hydroxide or Potassium Hydroxide | [13] |
| Solvent | Methanol/Water | [13] |
| Work-up | Acidification and extraction | [13] |
Table 5: Summary of conditions for the hydrolysis of 2-phenoxybenzyl acetate.
Pathway 3: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for the preparation of ethers.[14] In the context of synthesizing (2-phenoxyphenyl)methanol, this would involve the reaction of a phenoxide with a suitable 2-halobenzyl alcohol derivative (with the alcohol protected) or the reaction of a 2-(hydroxymethyl)phenoxide with a halobenzene. The latter is generally less favorable for SNAr reactions unless the benzene ring is activated. A more plausible route is the reaction of sodium phenoxide with a protected 2-bromobenzyl alcohol, followed by deprotection.
Mechanism: This reaction proceeds via an Sɴ2 mechanism, where the alkoxide or phenoxide acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[15]
Caption: Williamson ether synthesis route to (2-phenoxyphenyl)methanol.
Experimental Protocol: Williamson Ether Synthesis
-
Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride in an anhydrous aprotic solvent such as DMF or DMSO.
-
Protect the hydroxyl group of 2-bromobenzyl alcohol with a suitable protecting group (e.g., as a silyl ether).
-
Add the protected 2-bromobenzyl alcohol to the solution of sodium phenoxide.
-
Heat the reaction mixture and stir for several hours, monitoring for the disappearance of the starting materials by TLC.
-
After the reaction is complete, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the protected intermediate by column chromatography.
-
Deprotect the hydroxyl group under appropriate conditions (e.g., with a fluoride source for silyl ethers) to yield (2-phenoxyphenyl)methanol.
| Parameter | Value/Condition | Reference |
| Nucleophile | Sodium Phenoxide | [14] |
| Electrophile | Protected 2-Bromobenzyl Alcohol | [15] |
| Solvent | DMF or DMSO | [16] |
| Mechanism | Sɴ2 | [15] |
Table 6: Key considerations for the Williamson ether synthesis of (2-phenoxyphenyl)methanol.
Pathway 4: Grignard Synthesis
A Grignard reaction offers a powerful carbon-carbon bond-forming strategy that can be adapted for the synthesis of (2-phenoxyphenyl)methanol. One conceptual approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a protected 2-hydroxybenzaldehyde, followed by reduction of the resulting secondary alcohol and deprotection. A more direct, albeit potentially challenging, route would be the reaction of a Grignard reagent derived from 2-bromophenoxymethane with formaldehyde.
Mechanism: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The resulting magnesium alkoxide is then protonated in an acidic work-up to give the alcohol.[17]
Caption: A potential Grignard synthesis pathway for (2-phenoxyphenyl)methanol.
Experimental Protocol: Grignard Synthesis (Conceptual)
-
Prepare the Grignard reagent by reacting 2-bromophenoxymethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard solution in an ice bath.
-
Introduce gaseous formaldehyde (generated by the depolymerization of paraformaldehyde) into the reaction vessel.
-
Allow the reaction to proceed to completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting (2-phenoxyphenyl)methanol by column chromatography or recrystallization.
| Parameter | Value/Condition | Reference |
| Grignard Precursor | 2-Bromophenoxymethane | [17] |
| Electrophile | Formaldehyde | [17] |
| Solvent | Anhydrous Diethyl Ether | [18] |
| Work-up | Acidic quench | [17] |
Table 7: Conceptual parameters for a Grignard synthesis of (2-phenoxyphenyl)methanol.
Purification and Characterization
Regardless of the synthetic route employed, the final product, (2-phenoxyphenyl)methanol, will likely require purification. Common techniques include:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective method for purification.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is the method of choice.
The purified (2-phenoxyphenyl)methanol should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the alcohol and absorptions corresponding to the aromatic C-H and C-O ether stretches.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
This technical guide has provided a comprehensive overview of the primary synthetic pathways to (2-phenoxyphenyl)methanol. The reduction of 2-phenoxybenzaldehyde stands out as the most direct and versatile method, with a range of reducing agents available to suit different laboratory settings. The two-step esterification-hydrolysis route and the Williamson ether synthesis offer reliable alternatives. While the Grignard synthesis presents a more complex but potentially viable option for certain applications. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or development program. By understanding the underlying mechanisms and following the detailed protocols provided, researchers and drug development professionals can confidently synthesize (2-phenoxyphenyl)methanol for their scientific endeavors.
References
-
Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link]
- Mitsui Toatsu Chemicals, Inc. (1986). Process for production of m-phenoxybenzyl alcohol. EP0202838B1.
- American Cyanamid Company. (1978). Process for the preparation of m-phenoxybenzaldehyde. US4108904A.
-
Environmental Clearance. (2017, February 21). FORM-I. Retrieved from [Link]
- Mitsui Toatsu Chemicals, Inc. (1986). Process for production of m-phenoxybenzyl alcohol. EP 0202838 A2.
-
Kinetics of the liquid-phase catalytic hydrogenation of m-phenoxybenzaldehyde to m-phenoxybenzylalcohol Using Raney Nickel Catalyst: Reaction Kinetics. (2009). ResearchGate. Retrieved from [Link]
-
Reis, R. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Ciba-Geigy AG. (1985). METHOD FOR PRODUCING THE M-PHENOXY-BENZYL ALCOHOL. CH650488A5.
- Sumitomo Chemical Company, Limited. (1977). Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene. US4014940A.
- Montedison S.p.A. (1981). Ullmann reaction for the synthesis of diaryl ethers. US4288386A.
- Mitsui Chemicals, Inc. (2002). Process for producing benzyl acetate and benzyl alcohol. EP1199299A2.
- Sumitomo Chemical Company, Limited. (1986). (S) Alpha-cyano-3-phenoxy benzyl acetate. EP0230599A1.
-
Wikipedia contributors. (2023, December 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Indian Institute of Technology Roorkee. (n.d.). CATALYTIC HYDROGENATION OF BENZOIC ACID TO BENZALDEHYDE. Retrieved from [Link]
-
Leah Fisch. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Angelo State University. Retrieved from [Link]
- Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradi
- Jinzhou Sanfeng Technology Co., Ltd. (2021). Preparation method of m-phenoxy benzaldehyde. CN111689841A.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
- Jiangsu Yangnong Chemical Co., Ltd. (2020). Preparation method of m-phenoxy benzaldehyde. CN111689841A.
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2023). ResearchGate. Retrieved from [Link]
- Catalytic hydrogenation of benzaldehydes over platinum nanoparticles immobilized on magnesium aluminate spinel under mild conditions. (2010).
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]
- Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). Bioresource Technology, 196, 723-728.
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
- Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradi
-
Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]
- The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. (2010). Toxicology, 267(1-3), 39-46.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2023). Molecules, 28(22), 7686.
- Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. (2021).
- Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (2006). Iranian Journal of Pharmaceutical Research, 5(4), 269-274.
- Design, Synthesis and Styrene Copolymerization of Novel Phenoxy and Benzyloxy Ring-Substituted tert-Butyl Phenylcyanoacryl
- Shell Internationale Research Maatschappij B.V. (1979). Process for the preparation of meta-aryloxybenzaldehydes, and meta. EP0003066A3.
Sources
- 1. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. journal.ugm.ac.id [journal.ugm.ac.id]
- 6. odinity.com [odinity.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Workup [chem.rochester.edu]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 18. bohr.winthrop.edu [bohr.winthrop.edu]
